

# physical and chemical properties of 3-Nitro-2-pentene

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 3-Nitro-2-pentene

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## 3-Nitro-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Nitro-2-pentene** is an unsaturated nitroalkene, a class of organic compounds recognized for their versatile reactivity and potential applications in organic synthesis. The presence of the nitro group in conjugation with a carbon-carbon double bond activates the molecule for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Nitro-2-pentene**, alongside general experimental protocols for its synthesis and characteristic reactions. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a more complete profile, with all such instances clearly noted.

### Physical Properties

Experimentally determined physical properties for **3-Nitro-2-pentene** are not readily available in the public domain. The following table summarizes computed and predicted data, which should be used with caution and serve as estimations.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	--INVALID-LINK--[1][2]
Molecular Weight	115.13 g/mol	--INVALID-LINK--[1][2]
CAS Number	6065-18-5	--INVALID-LINK--[1][2]
Boiling Point (Predicted)	167.2 °C at 760 mmHg	--INVALID-LINK--[3]
Melting Point	Not available	
Density (Predicted)	0.981 g/cm <sup>3</sup>	--INVALID-LINK--[3]
Refractive Index (Predicted)	1.443	--INVALID-LINK--[3]
Flash Point (Predicted)	55.9 °C	--INVALID-LINK--[3]
Solubility	Limited water solubility is expected, with good solubility in organic solvents.[4]	General property of similar nitroalkenes.[4]
XLogP3	1.7	--INVALID-LINK--[1][2]
Topological Polar Surface Area	45.8 Å <sup>2</sup>	--INVALID-LINK--[1][2]

## Chemical Properties and Reactivity

The chemical behavior of **3-Nitro-2-pentene** is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitro group. This makes it a versatile substrate for various nucleophilic addition and cycloaddition reactions.

### General Reactivity of Nitroalkenes:

Nitroalkenes are highly reactive compounds.[4] The nitro group is a strong electron-withdrawing group, which makes the  $\beta$ -carbon of the alkene susceptible to nucleophilic attack.[4] They are known to undergo a variety of transformations, including:

- Michael Addition: This is a characteristic reaction of nitroalkenes where a wide range of nucleophiles can be added across the double bond.[5][6]

- Diels-Alder Reaction: Nitroalkenes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.<sup>[7][8]</sup>
- Reduction: The nitro group can be reduced to an amino group, providing a route to various nitrogen-containing compounds.
- 1,3-Dipolar Cycloadditions: They can react with 1,3-dipoles to form five-membered heterocyclic rings.

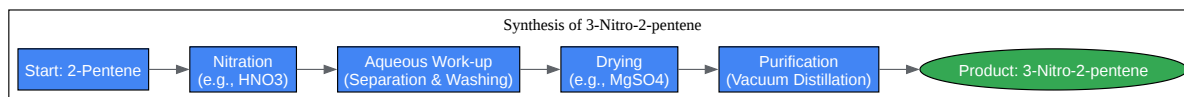
## Specific Reactions of 3-Nitro-2-pentene (General Protocols):

While specific, detailed experimental protocols for **3-Nitro-2-pentene** are scarce, the following sections provide generalized methodologies for key reactions based on the known reactivity of similar nitroalkenes.

A plausible synthetic route to **3-Nitro-2-pentene** can be adapted from the synthesis of a structurally similar compound, 3-ethyl-1-nitro-2-pentene.<sup>[9]</sup> This would likely involve the nitration of an appropriate pentene isomer.

### Experimental Protocol: Synthesis of a Nitroalkene (General)

- Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the starting alkene.
- Reagents: The alkene is treated with a nitrating agent, such as concentrated nitric acid or another suitable source of the nitro group.<sup>[9]</sup> The reaction may require heating.<sup>[9]</sup>
- Work-up: After the reaction is complete, the organic layer is separated, washed with a saturated sodium chloride solution, and dried over an anhydrous salt like magnesium sulfate.<sup>[9]</sup>
- Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting material and byproducts.<sup>[9]</sup>



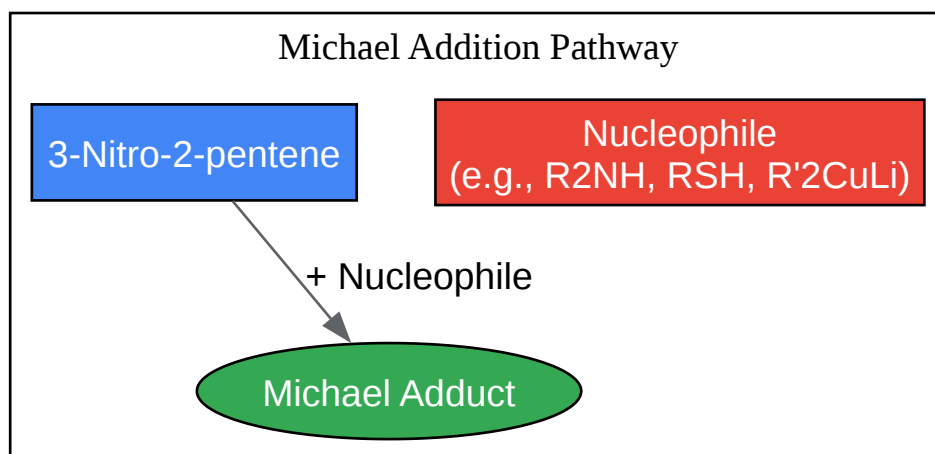
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Caption: General workflow for the synthesis of **3-Nitro-2-pentene**.

The electron-deficient double bond of **3-Nitro-2-pentene** is expected to readily undergo Michael addition with a variety of nucleophiles, such as amines, thiols, and carbanions.

Experimental Protocol: Michael Addition to a Nitroalkene (General)

- **Reaction Setup:** The nitroalkene is dissolved in a suitable solvent in a reaction flask.
- **Reagents:** The nucleophile is added to the solution, often in the presence of a base catalyst to generate the active nucleophile.<sup>[5]</sup>
- **Reaction Conditions:** The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is worked up to remove the catalyst and any unreacted starting materials, followed by purification of the product, usually by column chromatography.



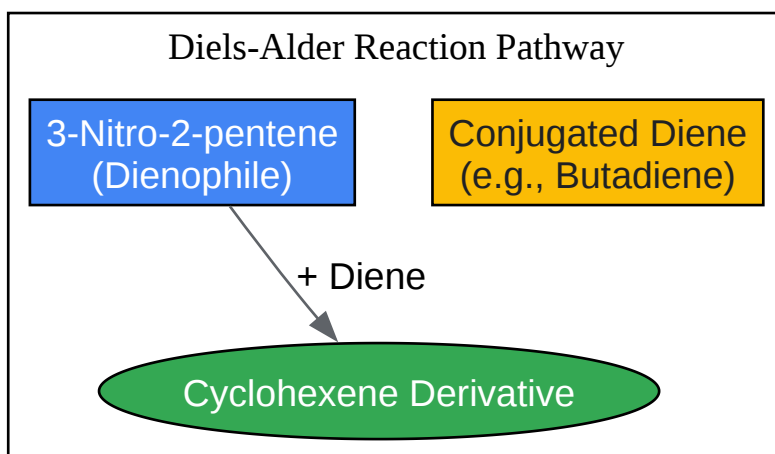
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Caption: Generalized Michael addition reaction of **3-Nitro-2-pentene**.

As a dienophile, **3-Nitro-2-pentene** can react with conjugated dienes to form substituted cyclohexene derivatives. The nitro group acts as an electron-withdrawing group, enhancing the dienophilicity of the alkene.[8]

Experimental Protocol: Diels-Alder Reaction with a Nitroalkene (General)

- **Reaction Setup:** The nitroalkene and the diene are mixed in a suitable solvent, which can range from non-polar (like toluene) to more polar options, and in some cases, the reaction can be run neat.
- **Reaction Conditions:** The reaction mixture is often heated to facilitate the cycloaddition. The progress of the reaction can be monitored by TLC or GC-MS.
- **Work-up and Purification:** Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization.



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Caption: Generalized Diels-Alder reaction of **3-Nitro-2-pentene**.

## Spectroscopic Data

Specific spectroscopic data (IR, NMR, Mass Spectrometry) for **3-Nitro-2-pentene** is not readily available. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Spectroscopic Technique	Expected Characteristics
Infrared (IR) Spectroscopy	Strong asymmetric and symmetric stretching bands for the nitro group (NO <sub>2</sub> ) are expected around 1550-1475 cm <sup>-1</sup> and 1360-1290 cm <sup>-1</sup> , respectively.[10][11] A C=C stretching vibration for the alkene would also be present, though it may be weak.
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H NMR would show signals corresponding to the ethyl and methyl groups, as well as the vinylic proton. The chemical shifts would be influenced by the electron-withdrawing nitro group. <sup>13</sup> C NMR would show distinct signals for the sp <sup>2</sup> hybridized carbons of the double bond and the sp <sup>3</sup> hybridized carbons of the alkyl groups.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight of 3-Nitro-2-pentene (115.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO <sub>2</sub> ) and cleavage of the alkyl chains.

## Biological Activity and Toxicology

There is no specific information available in the searched literature regarding the biological activity or signaling pathways associated with **3-Nitro-2-pentene**. However, nitro compounds as a class are known to exhibit a wide range of biological activities and also to have toxicity concerns.[12]

Unsaturated nitro compounds, or nitroalkenes, are known to have augmented toxicity compared to their saturated nitroalkane counterparts.[4] Some nitroalkenes have been identified as potential carcinogens.[4] The toxicity of nitro compounds is often associated with the metabolic reduction of the nitro group.[12]

Given the potential for toxicity, **3-Nitro-2-pentene** should be handled with appropriate safety precautions in a laboratory setting.

## Safety Information

A specific Material Safety Data Sheet (MSDS) for **3-Nitro-2-pentene** is not readily available. The safety precautions for handling this compound should be based on the general hazards associated with nitroalkenes and flammable organic liquids.

### General Safety Precautions:

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.<sup>[13][14]</sup> Avoid breathing vapors or mist.<sup>[13][14]</sup> Avoid contact with skin, eyes, and clothing.<sup>[13]</sup>
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.<sup>[14]</sup>
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.<sup>[13][14]</sup> The compound is expected to be flammable.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[13]</sup>
- Disposal: Dispose of contents/container to an approved waste disposal plant.<sup>[14]</sup>

## Conclusion

**3-Nitro-2-pentene** is a potentially valuable building block in organic synthesis due to the versatile reactivity of the nitroalkene functional group. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and the behavior of analogous compounds. Further research is needed to fully characterize its properties, explore its synthetic utility, and assess its biological activity and toxicological profile. Researchers and drug development professionals should exercise appropriate caution when handling this compound, following safety guidelines for volatile and potentially toxic nitroalkenes.



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## References

- 1. 3-Nitro-pent-2-ene | C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub> | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitro-2-pentene | C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub> | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. sctunisie.org [sctunisie.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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